6-(Tert-butylsulfonyl)-4-chloroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

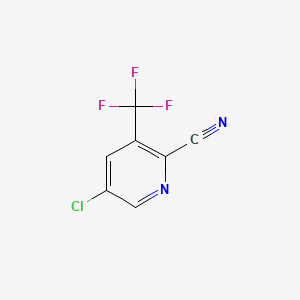

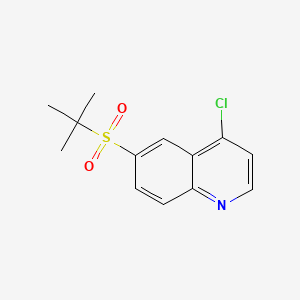

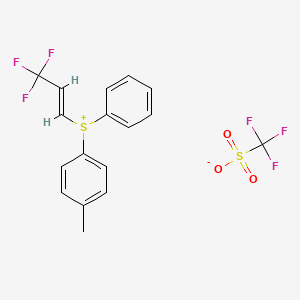

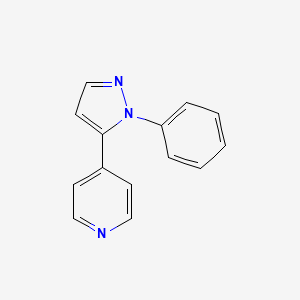

6-(Tert-butylsulfonyl)-4-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butylsulfonyl group and the chloro substituent on the quinoline ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Target of Action

The primary target of 6-(Tert-butylsulfonyl)-4-chloroquinoline is the Receptor Interacting Protein Kinase 2 (RIPK2) . RIPK2 is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .

Mode of Action

This compound, also known as PROTAC RIPK degrader-6, is a Cereblon-based PROTAC that targets RIP Kinase degradation . It works by linking a RIP2 kinase inhibitor via a linker to a cereblon binder . This interaction promotes the rapid and selective proteasome-mediated degradation of intracellular proteins through the recruitment of E3 ligase complexes to non-native protein substrates .

Biochemical Pathways

The compound affects the NOD1 and NOD2 mediated disease pathogenesis pathways . By inhibiting RIPK2, it disrupts the downstream signaling following activation of NOD1 and NOD2, thereby reducing the production of inflammatory cytokines .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of RIPK2 and the subsequent disruption of inflammatory cytokine production . This can help to control inflammation in diseases such as inflammatory bowel disease, asthma, cystic fibrosis, primary sclerosing cholangitis, and pancreatitis .

Biochemical Analysis

Biochemical Properties

6-(Tert-butylsulfonyl)-4-chloroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective inhibitor of RIP2 kinase, a central component of the innate immune system . This compound interacts with various biomolecules, including enzymes and proteins, to modulate their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions. For instance, this compound has been shown to inhibit the activity of RIP2 kinase, leading to a reduction in the production of inflammatory cytokines .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the NOD1 and NOD2 signaling pathways, which are crucial for the innate immune response . By inhibiting RIP2 kinase, this compound reduces the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of RIP2 kinase, inhibiting its activity and preventing the downstream signaling events that lead to inflammation . Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, further modulating their activity and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Degradation of the compound over time can lead to a reduction in its inhibitory effects, necessitating careful consideration of experimental conditions and time frames.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within cells can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butylsulfonyl)-4-chloroquinoline typically involves the introduction of the tert-butylsulfonyl group and the chloro substituent onto the quinoline ring. One common method is the sulfonylation of 4-chloroquinoline using tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)-4-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The tert-butylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl or alkyl halides.

Major Products Formed

Substitution Products: Various quinoline derivatives with different functional groups.

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfides.

Coupling Products: New carbon-carbon bonded compounds.

Scientific Research Applications

6-(Tert-butylsulfonyl)-4-chloroquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

4-Chloroquinoline: Lacks the tert-butylsulfonyl group, resulting in different chemical properties and reactivity.

6-(Tert-butylsulfonyl)quinoline: Lacks the chloro substituent, affecting its biological activity and applications.

N-tert-Butylbenzenesulfinimidoyl chloride: Contains a similar tert-butylsulfonyl group but is structurally different.

Uniqueness

6-(Tert-butylsulfonyl)-4-chloroquinoline is unique due to the combination of the tert-butylsulfonyl group and the chloro substituent on the quinoline ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name |

6-tert-butylsulfonyl-4-chloroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2S/c1-13(2,3)18(16,17)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVYVFIHUDHMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[Butane-1,4-diylbis(piperazine-1,4-diyl)]dipyrimidine](/img/structure/B580710.png)

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)